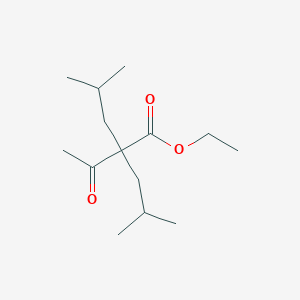

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate

Description

Properties

Molecular Formula |

C14H26O3 |

|---|---|

Molecular Weight |

242.35 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate |

InChI |

InChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

YZSHPMXHFPHVRK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Acylation of Pentanoate Derivatives

The process begins with the acylation of 4-methylpentanoic acid using acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at 0–5°C to minimize side reactions such as over-acylation or polymerization. The reaction achieves approximately 85% yield under optimal conditions.

Reaction Conditions:

-

Reactants: 4-Methylpentanoic acid, acetyl chloride (1.2 eq)

-

Catalyst: AlCl₃ (0.1 eq)

-

Temperature: 0–5°C

-

Time: 4–6 hours

-

Yield: 82–85%

Alkylation with 2-Methylpropyl Bromide

The acylated intermediate undergoes alkylation with 2-methylpropyl bromide in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) serves as a base to deprotonate the α-hydrogen, facilitating nucleophilic substitution. This step requires strict moisture control to prevent hydrolysis of the alkylating agent.

Reaction Conditions:

-

Reactants: Acylated intermediate, 2-methylpropyl bromide (1.5 eq)

-

Base: NaH (1.2 eq)

-

Solvent: THF, anhydrous

-

Temperature: 25–30°C

-

Time: 8–10 hours

-

Yield: 75–78%

Esterification with Ethanol

The final step involves esterification of the alkylated product with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the reaction, which is conducted under reflux to drive equilibrium toward ester formation. Excess ethanol ensures complete conversion.

Reaction Conditions:

-

Reactants: Alkylated intermediate, ethanol (3.0 eq)

-

Catalyst: H₂SO₄ (0.05 eq)

-

Temperature: 78°C (reflux)

-

Time: 12–14 hours

-

Yield: 88–90%

Table 1: Summary of Multi-Step Synthesis Parameters

| Step | Reactants | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acylation | 4-Methylpentanoic acid | AlCl₃ | 0–5 | 4–6 | 82–85 |

| Alkylation | 2-Methylpropyl bromide | NaH | 25–30 | 8–10 | 75–78 |

| Esterification | Ethanol | H₂SO₄ | 78 | 12–14 | 88–90 |

Alternative Alkylation Approach Using Methallyl Chloride

A patent-pending method substitutes 2-methylpropyl bromide with methallyl chloride (CH₂=C(CH₃)CH₂Cl) for the alkylation step. This approach reduces costs and improves reaction kinetics due to methallyl chloride’s higher electrophilicity. The reaction proceeds via SN2 mechanism in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Reaction Conditions:

-

Reactants: Acylated intermediate, methallyl chloride (1.3 eq)

-

Base: K₂CO₃ (1.5 eq)

-

Solvent: DMF

-

Temperature: 60–65°C

-

Time: 6–8 hours

-

Yield: 80–82%

Key Advantage:

-

Methallyl chloride’s lower steric hindrance enhances reaction efficiency compared to bulkier 2-methylpropyl bromide.

Catalytic Considerations and Reaction Optimization

Catalyst Screening

Alternative catalysts for the acylation step, such as zeolites or ionic liquids, have been explored to improve recyclability and reduce waste. For example, β-zeolite modified with sulfonic acid groups achieves comparable yields (83%) while enabling catalyst reuse for up to five cycles.

Solvent Effects

Polar aprotic solvents like DMF accelerate alkylation but may complicate purification. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions, reducing by-product formation.

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Dielectric Constant | Reaction Rate (rel.) | By-Product Formation (%) |

|---|---|---|---|

| DMF | 36.7 | High | 12–15 |

| THF | 7.5 | Moderate | 8–10 |

| Toluene | 2.4 | Low | 3–5 |

Purification and Characterization Techniques

Distillation and Chromatography

Crude product purification involves fractional distillation under reduced pressure (20–25 mmHg) to isolate the ester fraction (boiling point: 156–158°C). Subsequent column chromatography with silica gel and hexane/ethyl acetate (4:1) removes residual acetylated by-products.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 2.45 (s, 3H, -COCH₃), 1.82–1.75 (m, 2H, -CH(CH₃)₂).

-

IR (neat): 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Multi-Step Synthesis | Methallyl Chloride Method |

|---|---|---|

| Total Yield (%) | 68–72 | 65–70 |

| Cost (USD/kg product) | 220–250 | 180–200 |

| Reaction Time (h) | 24–30 | 18–22 |

| By-Product Formation (%) | 8–10 | 10–12 |

Industrial-Scale Production Considerations

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction time. Pilot-scale trials using microreactors demonstrate a 15% increase in yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can undergo various chemical reactions, including:

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Various substituted esters or other organic compounds.

Scientific Research Applications

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate is an organic compound with diverse applications across various scientific fields. This article explores its synthesis, chemical properties, and significant applications in chemistry, biology, and industry.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a versatile building block in the synthesis of more complex organic molecules.

- Reagent in Chemical Reactions : It can be utilized in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Biology

- Biological Activity Studies : Research indicates that this compound may exhibit biological activities, including enzyme inhibition and interactions with metabolic pathways. Its ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in various biological processes.

- Potential Therapeutic Properties : Investigations into its medicinal properties suggest it could serve as a precursor for drug synthesis or as a therapeutic agent itself.

Industry

- Flavor and Fragrance Production : Due to its pleasant aroma, this compound is used in the production of flavors and fragrances.

- Intermediate in Chemical Manufacturing : It acts as an intermediate in synthesizing other chemicals, enhancing its utility in industrial applications.

A study focused on evaluating the enzyme inhibition potential of this compound demonstrated promising results against specific metabolic enzymes relevant to disease progression.

Antitumor Activity

In vitro studies indicated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.

Flavor Profile Analysis

A sensory evaluation conducted by flavor chemists confirmed the compound's efficacy as a flavoring agent, noting its fruity notes which are desirable in food products.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .

Comparison with Similar Compounds

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate belongs to the ester family, which is characterized by diverse aroma profiles and applications in flavors, fragrances, and industrial synthesis. Below is a comparative analysis of its structural, physical, and functional properties against analogous esters.

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₄H₂₆O₃ | 242.36 | 412027-13-5 | Branched chain with acetyl and isobutyl groups |

| Ethyl pentanoate (Ethyl valerate) | C₇H₁₄O₂ | 130.18 | 539-82-2 | Straight-chain ester with pentanoic acid moiety |

| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | 130.18 | 7452-79-1 | Branched chain (2-methylbutyrate) |

| Isobutyl butyrate | C₈H₁₆O₂ | 144.21 | 539-90-2 | Isobutyl group with butyrate chain |

| Ethyl hexanoate | C₈H₁₆O₂ | 144.21 | 123-66-0 | Longer carbon chain (hexanoate) |

Key Observations :

- Branching Complexity: The target compound’s multiple branches (acetyl, isobutyl, and methyl groups) distinguish it from simpler esters like ethyl pentanoate or ethyl hexanoate. This complexity likely reduces volatility and increases molecular weight compared to linear analogs .

- Molecular Weight: At 242.36 g/mol, the target compound is significantly heavier than common flavor esters (e.g., ethyl pentanoate: 130.18 g/mol), which may influence solubility and diffusion in industrial applications .

Aroma and Flavor Contributions

- Ethyl pentanoate: Imparts red apple and fruity notes in beers and wines, with a low odor threshold (≤1 ppm) making it impactful even at trace levels .

- Ethyl 2-methylbutyrate : Produced by Saccharomyces cerevisiae, it enhances tropical fruit aromas in alcoholic beverages .

- Isobutyl butyrate : Used in food additives and cosmetics for its sweet, pineapple-like odor .

Research Findings and Challenges

- Aroma Thresholds: Ethyl pentanoate’s low threshold (0.1–1 ppm) makes it a key contributor to beer and wine aroma, whereas the target compound’s higher molecular weight may reduce volatility and sensory impact .

- Stability: Branched esters like 2-methylpropyl hexanoate exhibit stability in microbial volatilomes, suggesting the target compound could have similar resilience in formulations .

- Safety and Regulation: While ethyl pentanoate is GRAS (Generally Recognized As Safe) for food use, the target compound lacks published safety data, limiting its commercial adoption .

Biological Activity

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate, also known by its chemical formula and molecular weight 242.36 g/mol, is a compound with potential biological activities that are increasingly being studied for various applications, particularly in food and pharmaceutical industries. This article explores its biological activity, including its effects on human health, agricultural applications, and its biochemical properties.

| Property | Details |

|---|---|

| Chemical Formula | C14H26O3 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | Ethyl 2-acetyl-2-isobutyl-4-methylpentanoate |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Studies have shown that certain esters can enhance the antioxidant capacity of food products, thereby improving their health benefits .

2. Flavoring Agent

This compound is recognized for its flavoring properties, contributing to the aroma profile of various food products. Its pleasant scent can enhance consumer acceptance of food items, making it a valuable ingredient in the food industry . The compound's sensory attributes have been quantitatively assessed in flavor analysis studies, demonstrating its effectiveness in improving palatability .

3. Potential Health Benefits

The compound has been evaluated for its potential health benefits through various studies:

- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Activity : Ethyl esters have shown potential antimicrobial effects against a range of pathogens, indicating their possible use in food preservation and safety .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on various e-liquid samples highlighted the role of ethyl esters like this compound in enhancing flavor profiles. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze flavor ingredients and found that this compound contributed significantly to the overall sensory experience of the products tested .

Case Study 2: Antioxidant Efficacy

In another study focusing on the antioxidant capacity of food additives, ethyl esters were shown to improve the oxidative stability of oils when incorporated into formulations. The results indicated a marked increase in shelf life and nutritional quality due to the compound's ability to scavenge free radicals effectively .

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound:

- Mechanism of Action : The compound appears to modulate enzymatic activities related to oxidative stress response pathways.

- Synergistic Effects : When combined with other natural antioxidants, this compound demonstrated enhanced protective effects against oxidative damage in cellular models.

Q & A

Q. What is the structural configuration of Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate, and how can it be systematically derived from IUPAC nomenclature guidelines?

- Methodological Answer : The compound’s structure is derived from the pentanoate backbone (five-carbon ester chain). The ester group (OCC) is attached to the carbonyl carbon, while substituents at positions 2 (acetyl and 2-methylpropyl groups) and 4 (methyl group) are identified via IUPAC rules. Start by numbering the pentanoate chain, then assign substituents based on priority and position. For example, ethyl pentanoate’s structure (CCCCC(=O)OCC) serves as a foundational reference, with additional substituents added systematically .

Q. What spectroscopic techniques are recommended for confirming the purity and identity of this compound in synthetic chemistry research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ester connectivity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with reference standards (e.g., ethyl valerate analogs) ensures purity .

Q. How can the esterification of 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoic acid be optimized to synthesize the target compound with high yield?

- Methodological Answer : Use acid-catalyzed Fischer esterification with ethanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Optimize molar ratios (e.g., excess ethanol shifts equilibrium toward ester formation) and employ dehydrating agents (e.g., molecular sieves) to remove water. Purify via fractional distillation or column chromatography, referencing protocols for ethyl pentanoate synthesis .

Advanced Research Questions

Q. How do reaction conditions influence the outcome of Claisen condensation reactions involving this compound, and what strategies mitigate undesired self-condensation?

- Methodological Answer : Under thermodynamic conditions (e.g., NaOEt in ethanol), mixed Claisen condensations risk self-condensation due to competing enolate formation. Kinetic control using strong, bulky bases (e.g., LDA) at low temperatures favors selective enolate generation. Match the ester’s alkoxy group with the solvent (e.g., ethanol for ethyl esters) to minimize transesterification. Analyze products via GC-MS and NMR to resolve isomeric mixtures .

Q. What comparative bioactivity studies exist between this compound and its structural analogs, and how do halogen substitutions impact its biological interactions?

- Methodological Answer : Replace substituents (e.g., halogens at position 4) to study structure-activity relationships (SAR). For example, bromine or chlorine substituents increase electrophilicity, potentially enhancing enzyme inhibition. Compare bioactivity using assays like quorum sensing inhibition (e.g., ethyl pentanoate’s effect on Bacillus subtilis extracellular proteins) or cytotoxicity screens. Computational modeling (e.g., docking studies) predicts binding affinities .

Q. What contradictions exist in reported synthetic yields of this compound, and how can experimental variables be optimized to enhance reproducibility?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) arise from solvent polarity, catalyst loading, and purification methods. Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, using anhydrous solvents (e.g., THF) improves esterification efficiency. Validate reproducibility by replicating conditions from peer-reviewed syntheses of analogous esters (e.g., ethyl 2-phenylacetoacetate) .

Q. How does stereoelectronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Steric hindrance from the 2-methylpropyl group slows nucleophilic attack at the carbonyl carbon. Electron-withdrawing acetyl groups enhance electrophilicity, favoring amidation or hydrolysis. Study kinetics under varying pH and nucleophile concentrations. Compare with less hindered esters (e.g., ethyl valerate) using stopped-flow spectroscopy or computational simulations (e.g., DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.